molecular formula C11H12INO B568300 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 115599-48-9

2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B568300
CAS RN: 115599-48-9
M. Wt: 301.127
InChI Key: RYKNDYRSJUCSIG-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of the compound "INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride)" . INT is a commonly applied tetrazolium salt, although it is toxic on time scales of less than 1 h for prokaryotes . This toxicity invalidates the interpretation of the rate of in vivo INT reduction to formazan as a proxy for oxygen consumption rates .


Chemical Reactions Analysis

INT, a related compound, is known to undergo a reduction reaction to form a red formazan dye that can be used for quantitative redox assays .

Safety and Hazards

While specific safety and hazard information for “2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole” is not available, a related compound, “4-IODOPHENYL ISOCYANATE”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKNDYRSJUCSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693499
Record name 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115599-48-9
Record name 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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